molecular formula C18H32O2 B13786225 11E,13E-Hexadecadienyl acetate

11E,13E-Hexadecadienyl acetate

Cat. No.: B13786225
M. Wt: 280.4 g/mol
InChI Key: JDEZPVDDXSKIMP-YTXTXJHMSA-N
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Description

11E,13E-Hexadecadienyl acetate is a carboxylic ester with the molecular formula C18H32O2. It is known for its role as a pheromone component in various insect species, particularly in moths. This compound is characterized by its unique structure, which includes two conjugated double bonds in the 11th and 13th positions of the hexadecadienyl chain, and an acetate functional group at the terminal position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11E,13E-Hexadecadienyl acetate typically involves the stereoselective Wittig reaction. This reaction allows for the formation of the conjugated diene system in the desired E,E-configuration. The starting materials often include hexadecadien-1-ol, which is then acetylated to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

11E,13E-Hexadecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11E,13E-Hexadecadienyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11E,13E-Hexadecadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific E,E-configuration, which imparts distinct chemical and biological properties. Its role as a pheromone component in various insect species highlights its importance in ecological and behavioral studies .

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

[(11E,13E)-hexadeca-11,13-dienyl] acetate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4+,7-6+

InChI Key

JDEZPVDDXSKIMP-YTXTXJHMSA-N

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCCCCCOC(=O)C

Origin of Product

United States

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